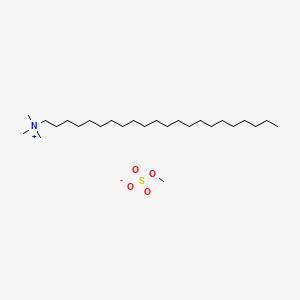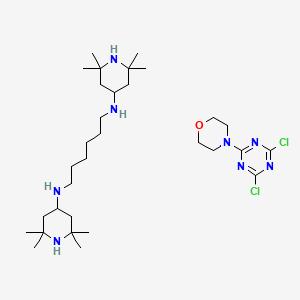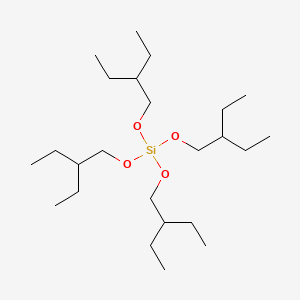
(S)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid
Overview
Description
“(S)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid” is a compound that contains an acetoxy group (-OCOCH3), a phenyl group (C6H5), and an amino group (-NH2) attached to a propanoic acid backbone. The “(S)” denotes the stereochemistry of the compound, indicating that it is the “left-handed” isomer of this compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenyl ring, the acetoxy group, the amino group, and the propanoic acid group. The relative positions of these groups in the molecule would be determined by the stereochemistry indicated by the “(S)” designation .Chemical Reactions Analysis
This compound would be expected to undergo reactions typical of acetoxy groups, phenyl groups, amino groups, and carboxylic acids. For example, the acetoxy group could be hydrolyzed to yield a hydroxyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetoxy and carboxylic acid groups would likely make the compound polar and capable of participating in hydrogen bonding .Scientific Research Applications
Metabolism and Biochemical Pathways
(S)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid is involved in complex biochemical pathways and metabolism processes. It's identified as a metabolite in the pathway of tyrosine catabolism, where its presence is linked to conditions such as transient tyrosinemia. This is evident from the detection of cis- and trans-4-hydroxycyclohexylacetic acid (4HCHAA) and other metabolites like hawkinsin in the urine of affected individuals. It is suggested that these compounds are derived from tautomerized forms of hydroxycyclohexa-3,5-dien-1-yl acetic acid, indicating a potential defect in the enzyme 4-hydroxyphenylpyruvate dioxygenase (Niederwieser, Wadman, & Danks, 1978)(Niederwieser, Wadman, & Danks, 1978).
Role in Diagnosis and Screening
This compound also holds significance in the screening and diagnosis of various metabolic and gastrointestinal conditions. For instance, measuring its metabolites like 4-hydroxyphenylacetic acid can help in screening for small-bowel disease and bacterial overgrowth syndromes. The measurement of urinary excretion of this metabolite has shown potential in identifying diseases associated with bacterial overgrowth, providing a non-invasive diagnostic tool (Chalmers, Valman, & Liberman, 1979)(Chalmers, Valman, & Liberman, 1979).
Implications in Genetic Conditions
Furthermore, mutations in the gene responsible for the production of the enzyme 4-hydroxyphenylpyruvic acid dioxygenase, which is involved in the metabolism of this compound, have been linked to genetic conditions like tyrosinemia type III and hawkinsinuria. These conditions lead to elevated levels of tyrosine and the excretion of unusual sulfur amino acids in urine, indicating the compound's role in understanding and potentially managing these metabolic disorders (Tomoeda et al., 2000)(Tomoeda et al., 2000).
Mechanism of Action
Target of Action
O-Acetyl-L-Tyrosine, also known as (S)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid or H-Tyr(Ac)-OH, is a derivative of the amino acid tyrosine . It is used as a precursor to tyrosine, which is a non-essential amino acid with a polar side group . The primary targets of O-Acetyl-L-Tyrosine are enzymes involved in the tyrosine metabolic pathway .
Mode of Action
O-Acetyl-L-Tyrosine interacts with its targets by serving as a substrate for the synthesis of tyrosine . It is administered as parenteral nutrition or intravenous infusion due to its enhanced solubility compared to tyrosine . The compound is metabolized by enzymes to produce tyrosine, which is then used in various biochemical reactions .
Biochemical Pathways
O-Acetyl-L-Tyrosine affects the tyrosine metabolic pathway . Tyrosine is a key component in several biochemical pathways, including the synthesis of proteins, neurotransmitters, and hormones . The conversion of O-Acetyl-L-Tyrosine to tyrosine can influence these pathways and their downstream effects .
Pharmacokinetics
The pharmacokinetics of O-Acetyl-L-Tyrosine involve its absorption, distribution, metabolism, and excretion (ADME) properties . As a precursor to tyrosine, O-Acetyl-L-Tyrosine is absorbed and distributed throughout the body where it is metabolized to produce tyrosine . The bioavailability of O-Acetyl-L-Tyrosine is influenced by its enhanced solubility compared to tyrosine .
Result of Action
The molecular and cellular effects of O-Acetyl-L-Tyrosine’s action are primarily related to its role as a precursor to tyrosine . By providing a source of tyrosine, O-Acetyl-L-Tyrosine can influence the synthesis of proteins, neurotransmitters, and hormones that are derived from tyrosine . This can have various effects on cellular functions and processes .
Action Environment
The action, efficacy, and stability of O-Acetyl-L-Tyrosine can be influenced by various environmental factors . For instance, the pH and temperature can affect the solubility and stability of O-Acetyl-L-Tyrosine, which in turn can influence its absorption and distribution . Additionally, the presence of other compounds can affect the metabolism of O-Acetyl-L-Tyrosine and its conversion to tyrosine .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
O-Acetyl-L-Tyrosine plays a crucial role in biochemical reactions, particularly in the synthesis of proteins and other biomolecules. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is tyrosinase, which catalyzes the hydroxylation of phenols to catechols and the subsequent oxidation to quinones . This interaction is essential for the formation of melanin and other important compounds. Additionally, O-Acetyl-L-Tyrosine can be involved in the synthesis of neurotransmitters such as dopamine and norepinephrine .
Cellular Effects
O-Acetyl-L-Tyrosine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the mTORC1 signaling pathway, which is crucial for cell growth and proliferation . By modulating this pathway, O-Acetyl-L-Tyrosine can influence protein synthesis, lipid metabolism, and autophagy. Furthermore, it has been observed to have neuroprotective effects and can impact the proliferation of certain cancer cells .
Molecular Mechanism
The molecular mechanism of O-Acetyl-L-Tyrosine involves its interaction with specific biomolecules, leading to various biochemical effects. It can undergo post-translational modifications, such as acetylation, which can alter the function of proteins by changing their properties, including hydrophobicity and solubility . These modifications can influence protein conformation and interactions with other molecules, thereby affecting cellular functions. Additionally, O-Acetyl-L-Tyrosine can act as a substrate for enzymes involved in the synthesis of neurotransmitters, further highlighting its importance in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-Acetyl-L-Tyrosine can change over time. Its stability and degradation are important factors to consider. Studies have shown that O-Acetyl-L-Tyrosine can be stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to O-Acetyl-L-Tyrosine can impact cellular processes such as gene expression and metabolism .
Dosage Effects in Animal Models
The effects of O-Acetyl-L-Tyrosine can vary with different dosages in animal models. Studies have shown that at lower doses, it can have beneficial effects on cellular function and metabolism . At higher doses, it may exhibit toxic or adverse effects, including disruptions in neurotransmitter synthesis and cellular signaling pathways . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
O-Acetyl-L-Tyrosine is involved in several metabolic pathways, including the synthesis of neurotransmitters and other important biomolecules. It interacts with enzymes such as tyrosinase and phenylalanine hydroxylase, which are crucial for the conversion of tyrosine to other metabolites . These interactions can influence metabolic flux and the levels of various metabolites, further emphasizing the role of O-Acetyl-L-Tyrosine in cellular metabolism .
Transport and Distribution
The transport and distribution of O-Acetyl-L-Tyrosine within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of O-Acetyl-L-Tyrosine across cellular membranes, ensuring its proper localization and accumulation within cells . The distribution of O-Acetyl-L-Tyrosine can impact its biochemical activity and interactions with other biomolecules, highlighting the importance of understanding its transport mechanisms .
Subcellular Localization
O-Acetyl-L-Tyrosine exhibits specific subcellular localization, which can influence its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is crucial for its role in various biochemical processes, including protein synthesis and neurotransmitter production .
Properties
IUPAC Name |
(2S)-3-(4-acetyloxyphenyl)-2-aminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7(13)16-9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFQXAKABOKEHT-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of O-Acetyl-L-tyrosine influence its polymerization behavior compared to other amino acids like L-alanine and L-valine?
A1: O-Acetyl-L-tyrosine exhibits unique polymerization kinetics when copolymerized with other N-carboxyanhydrides (NCAs) of amino acids. Studies [, , ] have shown that the reactivity ratios of O-Acetyl-L-tyrosine with L-alanine and L-valine are distinct, indicating different tendencies to incorporate into the growing polymer chain. This difference in reactivity is attributed to the presence of the bulky, aromatic side chain in O-Acetyl-L-tyrosine, which can influence both steric hindrance and electronic interactions during polymerization. Interestingly, the reactivity ratios also correlate with the tendency of the amino acid residues to form ordered secondary structures, suggesting that the inherent structural preferences of the monomers play a significant role in the copolymerization process.
Q2: What spectroscopic techniques are useful for characterizing O-Acetyl-L-tyrosine and its derivatives?
A2: Mass spectrometry (MS) and circular dichroism (CD) spectroscopy are powerful tools for characterizing O-Acetyl-L-tyrosine and its derivatives. MS, particularly tandem MS (MS/MS), can provide insights into the fragmentation pattern of the molecule, aiding in structural elucidation []. Furthermore, CD spectroscopy can be employed to study the conformational preferences of peptides containing O-Acetyl-L-tyrosine, especially their tendency to adopt helical structures. Theoretical calculations of CD spectra for various conformations can be compared to experimental data, providing insights into the three-dimensional arrangement of the peptide backbone and side chains [].
Q3: Can you elaborate on the importance of protecting groups like Fmoc and acetyl in the synthesis of O-Acetyl-L-tyrosine-containing peptides?
A3: Protecting groups are crucial in peptide synthesis to control the reactivity of specific functional groups and prevent unwanted side reactions. In the synthesis of O-Acetyl-L-tyrosine-containing peptides, the Fmoc (fluorenylmethyloxycarbonyl) group is commonly employed to protect the α-amino group of the amino acid []. This allows for controlled deprotection and coupling of the amino acid during peptide chain elongation. The acetyl group serves to protect the phenolic hydroxyl group of tyrosine, preventing potential side reactions and ensuring that the desired O-acetyl derivative is obtained. Optimization of reaction conditions, including the choice of appropriate protecting groups and catalysts, is essential for achieving high yields and purity of the target peptide [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















